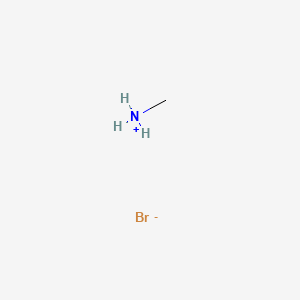

Methylammonium bromide

Description

Properties

IUPAC Name |

methylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNAMNOYHCTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH3+].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218868 | |

| Record name | Methylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-37-5 | |

| Record name | Methylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDV5PY4944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methylammonium (B1206745) Bromide: Crystal Structure and Properties

This technical guide provides a comprehensive overview of the crystal structure, properties, and synthesis of methylammonium bromide (CH₃NH₃Br or MABr), a key precursor in the fabrication of perovskite-based optoelectronic devices.

Introduction

This compound (MABr) is an organic ammonium (B1175870) halide salt that has garnered significant attention as a fundamental building block for methylammonium lead halide perovskites (e.g., MAPbBr₃). These perovskites are at the forefront of research for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors. Understanding the intrinsic properties of MABr is crucial for controlling the crystallization, morphology, and ultimate performance of these advanced materials. This guide details the known structural, optical, and thermal properties of pure MABr, along with detailed experimental protocols for its synthesis and characterization.

Crystal Structure

This compound is a white crystalline solid at room temperature.[1] While it is a fundamental component of the well-studied cubic perovskite MAPbBr₃, detailed crystallographic data for pure MABr is less commonly reported. However, characterization via X-ray diffraction (XRD) confirms its crystalline nature.[2][3] The structure of related simple ammonium halides, such as NH₄Br, is known to be cubic (space group P4̅3m).[4]

Further structural analysis of pure MABr powder can be performed using the data available in public repositories, which includes raw XRD and Fourier-transform infrared spectroscopy (FTIR) data.[2][3]

Table 1: Crystallographic and Physical Properties of this compound

| Property | Value / Description |

| Chemical Formula | CH₃NH₃Br |

| Molar Mass | 111.97 g/mol |

| Appearance | White crystalline solid |

| Crystal System | Crystalline, specific phase data requires further analysis |

| XRD Data Reference | Available via Mendeley Data[2][3] |

| FTIR Data Reference | Available via Mendeley Data[2][3] |

Material Properties

Optical Properties

Pure this compound is transparent in the visible light spectrum, which is a critical property for its use in perovskite solar cells where it should not absorb light intended for the active perovskite layer. Its optical band gap is therefore expected to be in the ultraviolet range. Direct measurements on pure MABr are not widely available in the literature, but data from related compounds suggest a very wide band gap. For instance, a composite film containing cetyltrithis compound (a related organic halide) exhibited an optical band gap of 4.162 eV.[5] Furthermore, theoretical calculations for ammonium bromide (NH₄Br) place its band gap at 4.04 eV.[4]

Table 2: Optical Properties of this compound

| Property | Value / Description |

| Appearance | White, transparent crystals[1] |

| Spectral Range | Transparent in the visible spectrum |

| Optical Band Gap | > 4.0 eV (inferred from related compounds)[4][5] |

| Photoluminescence | Not typically observed in the visible range |

Thermal Properties

The thermal stability of MABr is a critical parameter, as perovskite device fabrication often involves annealing steps. MABr has a relatively high melting point and decomposes at elevated temperatures. Thermogravimetric analysis (TGA) shows that the material evaporates in a single, uniform step.[2][3] The primary decomposition products are gaseous methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr).[6]

Table 3: Thermal Properties of this compound

| Property | Value / Description |

| Melting Point | 293-296 °C[7] |

| Decomposition Onset | Detectable decomposition begins around 60 °C[6] |

| Decomposition Products | Methylamine (CH₃NH₂) and Hydrogen Bromide (HBr)[6] |

| Thermal Analysis Profile (TGA) | Evaporates in a single step[2][3] |

Experimental Protocols

Synthesis of this compound Powder

A common and straightforward method for synthesizing MABr is through the acid-base reaction of methylamine and hydrobromic acid.[8]

Materials:

-

Methylamine (CH₃NH₂) 40% in aqueous solution

-

Hydrobromic acid (HBr) 47%

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Place a round-bottom flask containing a magnetic stir bar in an ice bath.

-

Slowly add 47% hydrobromic acid to an excess of 40% aqueous methylamine solution under vigorous stirring. A 1:1.3 molar ratio of HBr to CH₃NH₂ can be used.[8]

-

Continue stirring the resulting solution in the ice bath for approximately 2 hours.[9]

-

Remove the solvent using a rotary evaporator at around 60 °C for 45 minutes, which will yield a white powder.[9]

-

To purify the product, wash the white powder crystals three times with diethyl ether.

-

Dry the final product overnight in a vacuum oven at 60 °C.[9]

Characterization Protocols

XRD is used to confirm the crystallinity and phase purity of the synthesized MABr powder.

Instrumentation:

-

A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) and a suitable detector (e.g., PIXcel3D).[10]

Procedure:

-

Grind a small amount of the synthesized MABr powder to ensure a fine, homogeneous sample.

-

Mount the powder on a zero-background sample holder.

-

Collect the diffraction pattern over a 2θ range suitable for organic salts (e.g., 10-70°).

-

Analyze the resulting diffractogram to identify crystalline peaks. Compare the pattern against reference data, such as that available from the ICDD PDF4+ database or other crystallographic repositories.[2][3][10]

TGA is employed to study the thermal stability and decomposition profile of MABr.

Instrumentation:

-

A thermogravimetric analyzer capable of operating under a controlled atmosphere (e.g., flowing nitrogen).

Procedure:

-

Place a small, accurately weighed amount of MABr powder (typically 5-10 mg) into a TGA crucible.

-

Heat the sample from room temperature to a temperature above its expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The resulting curve will show the onset of decomposition and the temperature range over which it occurs.[11]

UV-Vis spectroscopy is used to determine the optical absorbance properties and estimate the optical band gap of MABr.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of MABr in a UV-transparent solvent, such as deionized water or ethanol.

-

Use a quartz cuvette for the measurements.

-

Record the absorption spectrum against a solvent-only reference blank over a range from the deep UV to the near-infrared (e.g., 200-800 nm).

-

The spectrum is expected to show high transmittance in the visible region (400-700 nm) with a sharp absorption edge in the UV region, from which the optical band gap can be estimated using a Tauc plot.

Logical Relationships in Perovskite Formation

This compound does not function as an active material on its own but is a critical precursor that provides the organic cation (CH₃NH₃⁺) and a halide anion (Br⁻) to form the [ABX₃] perovskite crystal structure when combined with a metal halide like lead(II) bromide (PbBr₂).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ATR-FTIR, XRD, and TGA data for methylammonium iodide, this compound, formamidinium iodide, and formamdinium bromide characterization - Mendeley Data [data.mendeley.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. gcs.itb.ac.id [gcs.itb.ac.id]

- 9. scispace.com [scispace.com]

- 10. Surface Engineering of Methylammonium Lead Bromide Perovskite Crystals for Enhanced X-ray Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of High-Purity Methylammonium Bromide for Perovskite Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkable rise of perovskite solar cells and optoelectronic devices has placed a significant emphasis on the quality of precursor materials. Methylammonium (B1206745) bromide (MABr), a key component in many high-performance perovskite formulations, must be synthesized and purified to exceptionally high standards to ensure optimal device performance, stability, and reproducibility. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity MABr for perovskite applications.

Synthesis of Methylammonium Bromide

The most common and straightforward method for synthesizing this compound is the acid-base reaction between methylamine (B109427) (CH₃NH₂) and hydrobromic acid (HBr). The reaction is typically carried out in an ice bath to control the exothermic nature of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methylamine solution (e.g., 40% in water or 33 wt. % in ethanol)

-

Hydrobromic acid (e.g., 48% aqueous solution)

-

Diethyl ether

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Place a round-bottom flask containing the methylamine solution in an ice bath and begin stirring.

-

Slowly add a stoichiometric amount of hydrobromic acid to the methylamine solution using a dropping funnel. The reaction should be kept at 0°C for approximately 2 hours with continuous stirring.[1]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

-

Remove the ice bath and allow the solution to warm to room temperature.

-

The solvent is then removed using a rotary evaporator. One protocol suggests evaporation for 45 minutes at 60°C.[2]

-

The resulting white powder is crude this compound.

Purification of this compound

Purification of the crude MABr is a critical step to remove unreacted starting materials, byproducts, and other impurities that can be detrimental to perovskite film quality and device performance. The two primary methods for purification are solvent washing and recrystallization.

Solvent Washing

This method involves washing the crude MABr with a solvent in which it is insoluble, thereby dissolving and removing impurities.

Experimental Protocol: Solvent Washing of MABr

Procedure:

-

Wash the crude MABr powder with diethyl ether. This is typically done by suspending the powder in the solvent, stirring, and then filtering.

-

Repeat the washing step three times to ensure thorough removal of impurities.[2]

-

Dry the purified white powder overnight in a vacuum oven at approximately 60°C.[2]

Recrystallization

Recrystallization is a powerful purification technique that can yield highly pure crystalline MABr. The principle is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution.

Experimental Protocol: Recrystallization of MABr from Ethanol

Procedure:

-

Dissolve the crude MABr in a minimal amount of hot ethanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Table 1: Comparison of Synthesis and Purification Methods for this compound

| Method | Reagents | Typical Conditions | Reported Yield | Purity | Advantages | Disadvantages |

| Synthesis | Methylamine, Hydrobromic Acid | 0°C, 2 hours | ~80%[3][4] | Crude | Simple, high yield | Requires purification |

| Purification: Solvent Washing | Diethyl Ether | Room temperature, multiple washes | High recovery | Good | Fast, simple | Less effective for certain impurities |

| Purification: Recrystallization | Ethanol | Hot dissolution, slow cooling | Lower than washing | High to very high | Excellent for removing a wide range of impurities | More time-consuming, lower yield |

Characterization of High-Purity this compound

To ensure the suitability of the synthesized MABr for perovskite fabrication, a thorough characterization is essential. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, and thermal analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC) to determine thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool to confirm the chemical structure of MABr and to quantify its purity. In a typical ¹H NMR spectrum of MABr, the methyl protons (CH₃) and the ammonium (B1175870) protons (NH₃⁺) will appear as distinct peaks with specific chemical shifts and integrations. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of the analyte's signals to that of a certified internal standard of known concentration.

Thermal Analysis (TGA/DSC)

TGA and DSC provide crucial information about the thermal stability and decomposition of MABr. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and decomposition temperatures. For high-purity MABr, a sharp, single decomposition step is expected in the TGA curve, and the DSC should show a clean melting point without broad features that might indicate impurities.

Table 2: Characterization Data for High-Purity this compound

| Characterization Technique | Parameter | Typical Value/Observation | Significance |

| ¹H NMR | Chemical Shift (CH₃) | ~2.5 ppm | Confirms methyl group |

| Chemical Shift (NH₃⁺) | ~7.5 ppm | Confirms ammonium group | |

| Purity (qNMR) | > 99.9% | Ensures high-quality precursor | |

| TGA | Decomposition Onset | > 250°C | Indicates thermal stability |

| DSC | Melting Point | Sharp peak | Confirms high purity |

Impact of MABr Purity on Perovskite Device Performance

The purity of the MABr precursor has a profound impact on the quality of the resulting perovskite film and, consequently, the performance of the solar cell. Impurities can act as charge traps or recombination centers, reducing the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Furthermore, impurities can accelerate the degradation of the perovskite film, leading to poor device stability.

Table 3: Correlation of MABr Purity with Perovskite Solar Cell Performance

| MABr Purity | Perovskite Film Quality | Power Conversion Efficiency (PCE) | Stability |

| Low Purity (<98%) | Pinholes, small grains, high defect density | Low | Poor, rapid degradation |

| High Purity (98-99.9%) | Larger grains, lower defect density | Moderate to High | Improved |

| Ultra-High Purity (>99.9%) | Uniform, large-grained films, low defect density | High to Very High | Excellent, enhanced lifetime |

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide | Farooq | International Review of Electrical Engineering (IREE) [praiseworthyprize.org]

Navigating the Solubility Landscape of Methylammonium Bromide in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of methylammonium (B1206745) bromide (MABr), a critical precursor in the fabrication of perovskite-based optoelectronic devices. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures. While extensive quantitative data for MABr in a wide array of organic solvents is not abundant in publicly accessible literature, this guide collates the existing qualitative information and provides a robust framework for its experimental determination.

Quantitative and Qualitative Solubility Data

Methylammonium bromide is generally characterized by its good solubility in polar organic solvents, a property crucial for its application in solution-processed perovskite solar cells and other electronic devices.[1] However, precise quantitative solubility data across a range of solvents and temperatures is not widely tabulated in current literature. The available information is often qualitative or pertains to the solubility of the complete perovskite material (e.g., methylammonium lead bromide, MAPbBr3) rather than MABr itself.

The following table summarizes the known qualitative and semi-quantitative solubility of this compound in several common organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, the presence of impurities (especially water), and the specific isomeric form of the solvent.

| Solvent | Chemical Formula | Type | Reported Solubility (at approx. 25 °C unless specified) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| γ-Butyrolactone (GBL) | C₄H₆O₂ | Polar Aprotic | Reported as a solvent for MABr-containing perovskites |

| Methanol | CH₃OH | Polar Protic | Highly Soluble |

| Ethanol (absolute) | C₂H₅OH | Polar Protic | Soluble[2] |

| Isopropanol | C₃H₈O | Polar Protic | Expected to be soluble, but quantitative data is scarce |

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility values, the gravimetric method offers a reliable and straightforward approach. This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound (MABr), high purity

-

Organic solvent of interest (e.g., DMF, DMSO, Ethanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of MABr to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Extraction:

-

Once equilibrated, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed, dry glass vial or evaporating dish.

-

Record the exact weight of the vial/dish with the solution.

-

Carefully evaporate the solvent. This can be achieved by placing the vial/dish in a drying oven at a temperature below the decomposition point of MABr and above the boiling point of the solvent. Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive solvents.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, place the vial/dish in a vacuum desiccator to cool to room temperature and to remove any residual solvent.

-

Weigh the vial/dish containing the dried MABr solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).

-

Solubility ( g/100 mL):

-

Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial)

-

Solubility = (Mass of solute / Volume of solution extracted) * 100

-

-

Molarity (mol/L):

-

Moles of solute = Mass of solute / Molar mass of MABr (111.97 g/mol )

-

Molarity = Moles of solute / Volume of solution extracted (in Liters)

-

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

This guide underscores the importance of precise solubility data for the advancement of perovskite technology and provides the necessary tools for researchers to obtain this critical information. As the field evolves, it is anticipated that a more comprehensive quantitative understanding of the solubility of precursor materials like this compound will become increasingly vital.

References

A Comprehensive Technical Guide to the Optical and Electronic Properties of Methylammonium Bromide Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical and electronic properties of methylammonium (B1206745) bromide (MABR) films, with a primary focus on their integration within methylammonium lead bromide (MAPbBr3) perovskite structures. This document synthesizes key research findings, offering a centralized resource for understanding the fundamental characteristics, experimental methodologies, and structure-property relationships of these promising materials. While the primary applications of MABR films are in optoelectronics, this guide is also intended for professionals in drug development who may be exploring novel materials for sensing or delivery applications.

Optical Properties of Methylammonium Bromide Films

This compound-containing perovskite films exhibit a range of notable optical properties that make them suitable for various optoelectronic applications. These properties are intrinsically linked to the material's composition, crystal structure, and film morphology.

A key optical characteristic is the direct band gap of MAPbBr3, which is typically observed in the range of 2.28 to 2.32 eV.[1][2] This corresponds to a sharp absorption onset in the visible spectrum, generally between 535 nm and 550 nm.[1][2] The photoluminescence (PL) of these films is a significant area of study, with emission peaks that can be tuned. While bulk MAPbBr3 typically exhibits green photoluminescence, quantum-confined nanoparticles and thin films have been shown to produce blue emission, with peaks around 488 nm.[3] The exciton (B1674681) binding energy, a measure of the electrostatic interaction between an electron and a hole, has been reported to be in the range of approximately 40 to 60 meV for MAPbBr3.[4][5]

| Optical Property | Typical Value(s) | Reference(s) |

| Band Gap | 2.28 - 2.32 eV | [1][2] |

| Absorption Onset | 535 - 550 nm | [1][2] |

| Photoluminescence (PL) Peak (Bulk) | Green Emission | [3] |

| Photoluminescence (PL) Peak (Nanoparticles/Thin Films) | ~488 nm (Blue Emission) | [3] |

| Exciton Binding Energy | ~40 - 60 meV | [4][5] |

| Third-Order Nonlinear Susceptibility (χ(3)) | ~1.6 x 10⁻⁶ esu | [6] |

Electronic Properties of this compound Films

The electronic properties of MABR-based films are critical for their performance in devices such as solar cells and light-emitting diodes. These properties are highly sensitive to the film's crystallinity, grain size, and defect density.

Current-voltage characteristics of Au/MAPbBr3/FTO devices have demonstrated ohmic behavior at low voltages, transitioning to trap-limited space charge limited current at higher voltages.[1] The charge carrier mobility in these films has been shown to increase with an increase in the thickness of the MABR layer, with reported values increasing from 1.89 x 10⁻² to 1.08 x 10⁻¹ cm² V⁻¹ s⁻¹.[1] Concurrently, the trap density has been observed to decrease with increasing MABR thickness, with values decreasing from 1.89 x 10¹⁶ to 1.40 x 10¹⁶ cm⁻³.[1]

| Electronic Property | Reported Value(s) | Conditions/Notes | Reference(s) |

| Carrier Mobility | 1.89 x 10⁻² - 1.08 x 10⁻¹ cm² V⁻¹ s⁻¹ | Increased with MABr thickness | [1] |

| Trap Density | 1.89 x 10¹⁶ - 1.40 x 10¹⁶ cm⁻³ | Decreased with MABr thickness | [1] |

| Current-Voltage Behavior | Ohmic at low voltages, Trap-limited space charge limited current at high voltages | Au/MAPbBr3/FTO device structure | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of high-quality MABR films. The following sections outline common experimental protocols.

Synthesis of this compound (MABr) Precursor

The synthesis of the MABr precursor is a foundational step for the fabrication of MABR-containing films.

Protocol:

-

Reaction: React aqueous hydrobromic acid (HBr) with methylamine (CH₃NH₂) in a flask.

-

Cooling and Stirring: Place the reaction flask in an ice bath and stir the solution continuously for approximately 2 hours.

-

Solvent Removal: Evaporate the solvent by heating the solution, for instance, at 60°C for 45 minutes, until a white powder precipitates.

-

Washing: Wash the resulting white crystals three times with diethyl ether to remove unreacted precursors and byproducts.

-

Drying: Dry the purified MABr powder overnight in a vacuum oven at 60°C.

Fabrication of MAPbBr₃ Thin Films by Spin Coating

Spin coating is a widely used technique for depositing uniform thin films of MAPbBr₃ from a precursor solution.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of methylammonium (B1206745) bromide (MABr). Understanding these properties is critical for applications in materials science, particularly in the field of perovskite solar cells, as well as for ensuring stability in pharmaceutical contexts where the methylammonium moiety may be present. This document outlines the key decomposition reactions, presents quantitative data from thermal analysis techniques, provides detailed experimental protocols, and visualizes the underlying processes.

Core Concepts: Thermal Decomposition Pathways

Methylammonium bromide, upon heating, primarily undergoes two competing decomposition pathways. The relative prominence of these pathways is temperature-dependent.

-

Reversible Acid-Base Dissociation: At lower to moderate temperatures, MABr can reversibly dissociate into methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr). This is an equilibrium process; in a closed system, the gaseous products can recombine to reform the salt.[1]

-

Irreversible Decomposition: At higher temperatures, an irreversible decomposition pathway becomes more significant, yielding methyl bromide (CH₃Br) and ammonia (B1221849) (NH₃).[1] This pathway is considered detrimental to the long-term stability of MABr-containing materials.[1]

The bromide-based compounds are generally considered more thermally stable than their iodide counterparts.[2]

Quantitative Thermal Analysis Data

The thermal stability and decomposition of this compound have been quantified using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For MABr, this reveals the onset of decomposition and the percentage of mass lost at different stages.

| Parameter | Value | Conditions | Reference |

| Onset Decomposition Temperature | ~250-330 °C | Inert Atmosphere (N₂ or Ar) | [3] |

| Activation Barrier (Decomposition) | 244 kJ/mol | First-order process model | [4] |

| Primary Mass Loss Event | Corresponds to the sublimation and decomposition of the salt. | Inert Atmosphere | [5] |

Note: The onset temperature can vary depending on factors such as heating rate and sample purity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions and reaction enthalpies.

| Parameter | Value | Conditions | Reference |

| Enthalpy of Dissociation | 171.2 kJ/mol | Inert Atmosphere | [4] |

| Phase Transitions | Reversible phase transitions observed upon warming and cooling cycles. | Inert Atmosphere | [6] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable data on the thermal properties of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for analyzing the thermal stability of MABr using a standard thermogravimetric analyzer.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Analytical balance (microgram sensitivity)

-

Alumina or platinum crucibles

-

This compound sample

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the MABr sample is dry and has been stored in a desiccator to avoid moisture absorption.

-

Tare an empty TGA crucible on the analytical balance.

-

Carefully place 5-10 mg of the MABr sample into the crucible.

-

Record the exact mass of the sample.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA's autosampler tray or manually load it onto the balance mechanism.

-

Place an empty crucible on the reference position if using a simultaneous TGA-DSC instrument.

-

Close the furnace.

-

-

Experimental Parameters:

-

Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Set the initial temperature to 30 °C and allow the system to equilibrate for 10-15 minutes to achieve a stable baseline.

-

Program the temperature to ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Start the experiment. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss on the y-axis against the temperature on the x-axis.

-

Determine the onset temperature of decomposition, which is typically identified by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

-

Calculate the percentage of mass loss for each decomposition step.

-

Optionally, plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for evaluating the thermal transitions and enthalpies of this compound using DSC.

Objective: To identify phase transitions and measure the enthalpy of decomposition of MABr.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Aluminum or hermetically sealed sample pans and lids

-

Crimping press for sample pans

-

This compound sample

-

Spatula

Procedure:

-

Sample Preparation:

-

Tare an empty aluminum DSC pan with its lid.

-

Weigh 2-5 mg of the MABr sample directly into the pan.

-

Securely crimp the lid onto the pan using the press. For volatile samples, hermetically sealed pans are recommended.

-

-

Instrument Setup:

-

Place the sealed sample pan in the sample position of the DSC cell.

-

Place an empty, sealed pan in the reference position.

-

Close the DSC cell.

-

-

Instrument Calibration:

-

Perform a temperature and enthalpy calibration using a certified indium standard according to the instrument manufacturer's instructions.

-

-

Experimental Parameters:

-

Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min.

-

Set the initial temperature to a point well below any expected transitions (e.g., 0 °C).

-

Program a heating-cooling-heating cycle to observe reversible transitions. For example:

-

Heat from 0 °C to 250 °C at 10 °C/min.

-

Cool from 250 °C to 0 °C at 10 °C/min.

-

Heat from 0 °C to 400 °C at 10 °C/min to observe decomposition.

-

-

-

Data Acquisition:

-

Start the experiment. The instrument will record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (W/g) on the y-axis against the temperature on the x-axis.

-

Identify endothermic (melting, decomposition) and exothermic (crystallization) peaks.

-

Integrate the area under the peaks to determine the enthalpy of the transitions (in J/g or kJ/mol). The onset temperature of a peak is typically used to report the transition temperature.

-

Visualizations

Decomposition Pathways of this compound

Caption: Decomposition pathways of this compound.

Experimental Workflow for Thermal Analysis

References

- 1. mt.com [mt.com]

- 2. Development and Application of Membrane Aerated Biofilm Reactor (MABR)—A Review [mdpi.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. ATR-FTIR, XRD, and TGA data for methylammonium iodide, this compound, formamidinium iodide, and formamdinium bromide characterization - Mendeley Data [data.mendeley.com]

- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

A Technical Guide to Phase Transitions in Methylammonium Bromide (MAPbBr₃) Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structural phase transitions in methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃, hereafter MAPbBr₃) single crystals. It consolidates key quantitative data, details common experimental protocols for synthesis and characterization, and visualizes the transition pathways and workflows.

Introduction

Methylammonium lead bromide is a prominent member of the hybrid organic-inorganic perovskite family, materials that have garnered significant attention for their exceptional optoelectronic properties.[1][2] The performance and stability of devices based on these materials are intrinsically linked to their crystal structure. MAPbBr₃ exhibits a series of temperature- and pressure-dependent phase transitions, which involve changes in the crystal lattice symmetry, the orientation of the organic methylammonium (MA⁺) cation, and the tilting of the lead-halide octahedra.[3][4][5] A thorough understanding of these transitions is critical for controlling material properties and enhancing device performance and stability.

Temperature-Induced Phase Transitions

MAPbBr₃ undergoes several structural phase transitions as a function of temperature. While there is broad agreement on the general sequence of phases—from a low-temperature orthorhombic phase to an intermediate tetragonal phase and a high-temperature cubic phase—the exact transition temperatures and space group assignments can vary in the literature.[2][3][4][5] These discrepancies can arise from sample quality, experimental conditions, and measurement techniques.

A key transition is the orthorhombic-to-tetragonal phase change observed at approximately 150 K in microcrystals.[1][6][7] Studies have also identified transitions at ~145 K, ~155 K, and ~236 K, corresponding to changes between orthorhombic, tetragonal, and cubic phases.[4][8] For instance, one sequence reported involves transitions from a polar orthorhombic phase (Pna2₁) below 145 K, to a tetragonal phase (P4/mmm) at 155 K, another tetragonal phase (I4/mcm) at 234 K, and finally the cubic phase (Pm-3m).[3][5] Other research using neutron diffraction has identified an additional intermediate orthorhombic phase (Imma) within the 148.5–154.0 K range.[2]

Table 1: Summary of Temperature-Dependent Phase Transitions in MAPbBr₃

| Phase | Crystal System | Space Group | Approximate Transition Temperature (K) | Reference(s) |

| Phase I | Cubic | Pm-3m | > 236 - 240 | [2][3][5][9] |

| Phase II | Tetragonal | I4/mcm | ~150 - 240 | [2][3][5][9] |

| Intermediate | Tetragonal | P4/mmm | ~155 | [3][5] |

| Intermediate | Orthorhombic | Imma | 148.5 - 154.0 | [2] |

| Phase III | Orthorhombic | Pnma / Pna2₁ | < 145 - 150 | [2][3][4][5][8] |

| Additional | Orthorhombic | - | ~80 | [10] |

Note: The reported transition temperatures and space groups can vary between studies.

References

- 1. Direct Observation of Size-Dependent Phase Transition in Methylammonium Lead Bromide Perovskite Microcrystals and Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phase Transitions and Dynamics in Mixed Three- and Low-Dimensional Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural and Photophysical Properties of Methylammonium Lead Tribromide (MAPbBr3) Single Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 6876-37-5 properties and applications

It appears there is a significant discrepancy between the provided CAS number and the requested topic. The CAS number 6876-37-5 correctly identifies Methylammonium Bromide (MABr) , a compound primarily used in materials science, particularly in the fabrication of perovskite solar cells and LEDs.

The requested content, an in-depth technical guide for researchers in drug development focusing on biological properties and signaling pathways, does not align with the known applications of this compound. An extensive search for biological data, such as signaling pathways and detailed experimental protocols for biological assays related to CAS 6876-37-5, did not yield any relevant information.

Furthermore, a search for the chemical name "L-Glutamic acid, N,N-bis(1-oxododecyl)-, 1,1'-di-2-propen-1-yl ester" did not provide sufficient information to create the requested technical guide.

Therefore, we are unable to proceed with generating the requested content. We recommend verifying the CAS number and the chemical name of the compound of interest. If you can provide the correct information for a biologically active compound, we will be pleased to assist you in generating the in-depth technical guide.

Unveiling the Electronic Landscape: A Technical Guide to the Bandgap and Energy Levels of Methylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Methylammonium (B1206745) bromide (MABr), a key precursor in the synthesis of methylammonium lead bromide (MAPbBr₃) perovskites, plays a pivotal role in the burgeoning field of optoelectronics.[1] Its properties directly influence the electronic and optical characteristics of the resulting perovskite materials, which are integral to the development of high-efficiency solar cells, light-emitting diodes (LEDs), and other semiconductor devices.[1] A thorough understanding of the bandgap and energy levels of MABr-containing perovskites is therefore paramount for the rational design and optimization of these technologies. This technical guide provides a comprehensive overview of these fundamental parameters, details the experimental and computational methodologies used for their determination, and presents the data in a clear, accessible format.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of methylammonium lead bromide, including its bandgap, valence band maximum (VBM), and conduction band minimum (CBM), have been extensively studied. The bandgap, in particular, is a crucial parameter as it dictates the range of the electromagnetic spectrum the material can absorb or emit. The experimentally determined values for the bandgap of MAPbBr₃ typically fall within the range of 2.23 to 2.32 eV.[2][3][4][5] This wide bandgap allows for the partial transmission of visible light, making it a suitable candidate for transparent photovoltaic applications and as the top cell in tandem solar cells.[2]

The energy levels, specifically the VBM and CBM, determine the alignment of the perovskite layer with adjacent charge transport layers in a device, which is critical for efficient charge extraction.[6] Ultraviolet photoelectron spectroscopy (UPS) is a powerful technique for directly measuring the ionization energy, which corresponds to the VBM. For MAPbBr₃, the ionization energy has been measured to be 5.6 eV.[7] The CBM can then be estimated by subtracting the bandgap from the VBM, placing it at approximately -3.3 eV relative to the vacuum level.[7]

The following table summarizes the key electronic properties of methylammonium lead bromide, compiled from various experimental and computational studies.

| Property | Value | Method | Reference |

| Bandgap (Eg) | 2.23 eV | UV-Vis Spectroscopy | [4] |

| 2.27 eV | Optical Absorption | [8] | |

| 2.28 eV | Photoluminescence | [3] | |

| ~2.3 eV | General Experimental | [3][9] | |

| 2.32 eV | UV-Vis Spectroscopy | [2] | |

| Valence Band Maximum (VBM) / Ionization Energy | -5.6 eV | Ultraviolet Photoelectron Spectroscopy (UPS) | [7] |

| Conduction Band Minimum (CBM) / Electron Affinity | ~ -3.3 eV | Calculated from VBM and Bandgap | [7] |

| Work Function | 4.6 eV | Ultraviolet Photoelectron Spectroscopy (UPS) | [7] |

Experimental Protocols for Characterization

The accurate determination of the bandgap and energy levels of methylammonium bromide-based perovskites relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for the most commonly employed approaches.

Optical Bandgap Determination via UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used method to determine the optical bandgap of semiconductor materials.[10][11] The process involves measuring the absorbance of a thin film of the material over a range of wavelengths and then using a Tauc plot to extrapolate the bandgap energy.[10][12]

Methodology:

-

Thin Film Preparation: A uniform thin film of methylammonium lead bromide perovskite is deposited on a transparent substrate (e.g., glass or FTO-coated glass).[10] This is typically achieved using solution-based techniques like spin-coating or through vapor deposition methods.[4][13][14] For solution processing, a precursor solution containing MABr and a lead source (like PbBr₂) is first prepared.[13]

-

Absorbance Measurement: The absorbance spectrum of the perovskite thin film is recorded using a UV-Vis spectrophotometer.[11] The instrument measures the amount of light absorbed by the sample at each wavelength.

-

Tauc Plot Construction: The optical bandgap (Eg) is determined from the Tauc plot, which is based on the relationship: (αhν)n ∝ (hν - Eg), where α is the absorption coefficient, hν is the photon energy, and 'n' is a constant that depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor, which is characteristic of many perovskites).[10][12]

-

Bandgap Extrapolation: The linear portion of the (αhν)² versus hν plot is extrapolated to the energy axis (where (αhν)² = 0) to determine the optical bandgap of the material.[10]

Energy Level Determination via Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful surface-sensitive techniques used to directly probe the occupied and unoccupied electronic states of a material, respectively.[6][15] UPS is particularly crucial for determining the valence band maximum and the work function.[15]

Methodology:

-

Sample Preparation: A thin film of the perovskite material is prepared on a conductive substrate and introduced into an ultra-high vacuum (UHV) chamber.[15]

-

UV Irradiation: The sample surface is irradiated with a monochromatic beam of ultraviolet photons (typically from a helium discharge lamp, He I at 21.22 eV or He II at 40.8 eV).[15]

-

Photoelectron Emission: The incident photons cause the emission of photoelectrons from the material's surface.[15]

-

Kinetic Energy Analysis: An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.[15]

-

Data Analysis:

-

Valence Band Maximum (VBM): The VBM is determined by extrapolating the leading edge of the valence band spectrum to the baseline.[15] The ionization energy is the energy difference between the vacuum level and the VBM.

-

Work Function (Φ): The work function is calculated from the secondary electron cutoff (the low kinetic energy end of the spectrum) using the equation Φ = hν - (EF - Ecutoff), where hν is the incident photon energy, EF is the Fermi level, and Ecutoff is the kinetic energy at the cutoff.[15]

-

Computational Approaches

In addition to experimental methods, computational techniques based on Density Functional Theory (DFT) are widely used to predict and understand the electronic structure of perovskite materials.[9][16] Various exchange-correlation functionals, such as the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) and modified Becke–Johnson (mBJ) GGA, are employed to calculate the band structure.[17] While standard DFT often underestimates the bandgap, more advanced methods like the GW approximation or the use of hybrid functionals can provide results that are in better agreement with experimental values, albeit at a higher computational cost.[16][18] These computational studies are invaluable for screening new materials and for providing theoretical insights into the origins of the observed electronic properties.

Energy Level Alignment in a Perovskite Solar Cell

The bandgap and energy levels of methylammonium lead bromide are fundamental to its application in devices like solar cells. The proper alignment of the perovskite's energy levels with those of the electron transport layer (ETL) and the hole transport layer (HTL) is crucial for efficient charge separation and transport, and thus for high power conversion efficiency.[2]

In a typical n-i-p device structure, photo-generated electrons in the MAPbBr₃ layer are injected into the CBM of the ETL, while holes are transferred to the HOMO of the HTL.[2] The favorable band alignment minimizes energy losses and facilitates efficient charge collection at the respective electrodes.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Band-gap tuning of lead halide perovskites using a sequential deposition process - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA00435C [pubs.rsc.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Verification Required - Princeton University Library [oar.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Band Structure Modeling of Perovskite Materials with Quantum ESPRESSO for Multijunction Photovoltaic Cell Optimization [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. periodicals.karazin.ua [periodicals.karazin.ua]

- 14. gcs.itb.ac.id [gcs.itb.ac.id]

- 15. pubs.aip.org [pubs.aip.org]

- 16. research.tue.nl [research.tue.nl]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Step-by-Step Synthesis of Methylammonium Lead Bromide (MAPbBr₃) Perovskites

Introduction

Methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) is a metal halide perovskite with remarkable optoelectronic properties, including a tunable bandgap, high photoluminescence quantum yield, and excellent charge carrier mobility.[1] These characteristics make it a highly attractive material for applications in solar cells, light-emitting diodes (LEDs), and radiation detectors.[2][3][4] This application note provides detailed protocols for the synthesis of MAPbBr₃ in two common forms: bulk powder/single crystals and colloidal quantum dots, using methylammonium bromide (MABr) and lead(II) bromide (PbBr₂) as precursors.

Safety Precautions: Lead(II) bromide is a toxic substance and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures involving lead compounds and volatile organic solvents should be performed inside a certified fume hood.

Protocol 1: Synthesis of MAPbBr₃ Bulk Powder/Single Crystals via Solution Method

This protocol details a common one-step solution-based method for synthesizing crystalline MAPbBr₃. The process involves dissolving equimolar amounts of the precursors in a polar aprotic solvent, followed by crystallization induced by heat or solvent evaporation.

Materials and Equipment

-

This compound (MABr, CH₃NH₃Br)

-

Lead(II) bromide (PbBr₂, 98% or higher)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM, anti-solvent)

-

Glass vials or crystallization dish

-

Magnetic stirrer and stir bars

-

Hot plate or oil bath

-

Centrifuge and tubes

-

Vacuum oven

-

Spatula, weighing paper, and analytical balance

-

Syringes and 0.22 µm PTFE filters

Experimental Protocol

-

Precursor Solution Preparation:

-

In a fume hood, weigh out equimolar amounts of MABr and PbBr₂. For a 1 Molar solution, dissolve 0.112 g of MABr and 0.367 g of PbBr₂ in 1 mL of DMF.[5]

-

Place the precursors and solvent in a glass vial with a magnetic stir bar.

-

Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60-70°C) for approximately 1 hour or until all solids are completely dissolved, forming a clear, colorless solution.[5][6]

-

Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any undissolved impurities.[5]

-

-

Crystallization:

-

For Single Crystals (Inverse Temperature Crystallization): Transfer 2 mL of the filtered precursor solution into a clean glass vial. Place the vial in an oil bath and heat it slowly to 80°C. Allow the crystals to grow for 5-20 hours.[5]

-

For Powder (Precipitation): While stirring the prepared solution, a white or yellowish precipitate may form.[7] The solution can be cooled or an anti-solvent can be added to induce further precipitation.

-

-

Isolation and Washing:

-

For Single Crystals: Once the crystals have grown to the desired size, carefully remove them from the growth solution using a pipette or by decanting the solution. Wash the crystals by adding DCM (an anti-solvent), which will cause any remaining unreacted precursors to precipitate. Add a small amount of DMF to redissolve this precipitate and discard the liquid. Repeat this washing process until the addition of DCM results in a colorless solution.[5]

-

For Powder: Centrifuge the solution containing the precipitate at a high speed (e.g., 7500 rpm) to separate the solid MAPbBr₃ powder from the solvent.[7] Discard the supernatant.

-

-

Drying:

Protocol 2: Synthesis of MAPbBr₃ Quantum Dots (QDs) via Ligand-Assisted Reprecipitation (LARP)

This protocol describes a facile room-temperature method for producing highly luminescent MAPbBr₃ perovskite quantum dots (PQDs). The synthesis relies on the rapid injection of a precursor solution into a non-polar anti-solvent containing ligands that cap the nanocrystals and control their growth.[3]

Materials and Equipment

-

MABr and PbBr₂

-

Dimethylformamide (DMF, anhydrous)

-

Toluene (B28343) (anhydrous)

-

Oleic Acid (OA)

-

Oleylamine (OLA)

-

Beakers and magnetic stirrer

-

Hot plate

-

Syringes

-

Centrifuge and tubes

Experimental Protocol

-

Precursor Solution Preparation:

-

Reaction Setup:

-

Injection and Crystallization:

-

Purification:

-

Transfer the colloidal solution to centrifuge tubes.

-

Centrifuge the solution to precipitate the quantum dots.

-

Discard the supernatant and redisperse the PQD precipitate in a non-polar solvent like hexane (B92381) or chloroform.[3]

-

This washing step can be repeated to further purify the quantum dots and enhance their emissive properties. The final product is a stable colloidal solution of MAPbBr₃ QDs.[3]

-

Data Presentation

The following tables summarize key quantitative parameters from various reported synthesis protocols and typical characterization results for MAPbBr₃.

Table 1: Summary of Synthesis Parameters for MAPbBr₃

| Precursor Ratio (MABr:PbBr₂) | Solvent(s) | Concentration | Temperature (°C) | Time (hours) | Reference |

|---|---|---|---|---|---|

| 1:1 | DMF | 1 M | 80 | 5 - 20 | [5] |

| 1:1.05 | DMF (alkaline) | - | 70 | - | [7] |

| 1:1.75 to 1:3.5 | DMF | - | 70 | 1 | [6] |

| 3:1 | - | - | - | - | [4][8] |

| 1:1 | NMF / HBr | 0.4 M - 1 M | Room Temp | 24 - 72 |[9] |

Table 2: Typical Characterization Data for Synthesized MAPbBr₃

| Characterization Technique | Parameter | Typical Value(s) | Reference |

|---|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Cubic Lattice Peaks (100), (200) | ~15°, ~30° | [6][10] |

| UV-Vis Absorption | Absorption Onset / Bandgap | 552 - 562 nm / 2.20 - 2.25 eV | [6][11] |

| Photoluminescence (PL) | Emission Peak | 528 - 539 nm | [2][10] |

| Transmission Electron Microscopy (TEM) | Quantum Dot Size | 5 - 7 nm |[10] |

Visualizations

Diagrams created using Graphviz illustrate the experimental workflow and the relationships between the chemical components.

Caption: Experimental workflow for the solution-based synthesis of MAPbBr₃.

Caption: Logical relationships of components in MAPbBr₃ synthesis.

References

- 1. gcs.itb.ac.id [gcs.itb.ac.id]

- 2. Synthesis and Characterization of MAPbBr<sub>3</sub> Perovskites for Radiation Detection Applications - 2024 APS April Meeting [archive.aps.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Synthesis of MAPbBr3 perovskites [bio-protocol.org]

- 8. periodicals.karazin.ua [periodicals.karazin.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation and Characteristics of MAPbBr3 Perovskite Quantum Dots on NiOx Film and Application for High Transparent Solar Cells [mdpi.com]

- 11. Frontiers | Characterization of Thin MAPb(I1–xBrx)3 Alloy Halide Perovskite Films Prepared by Sequential Physical Vapor Deposition [frontiersin.org]

Application Notes and Protocols for Spin Coating of Methylammonium Bromide-Based Perovskite Films

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the fabrication of high-quality Methylammonium (B1206745) Bromide (MABr)-based perovskite thin films using the spin coating technique. The following sections offer a comprehensive guide to precursor preparation, deposition procedures, and post-deposition treatments, supported by quantitative data and a visual workflow diagram.

Introduction

Methylammonium lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) is a metal halide perovskite with promising applications in optoelectronic devices such as solar cells, LEDs, and photodetectors, owing to its tunable bandgap and excellent photoluminescence properties. The quality of the perovskite thin film is paramount for achieving high device performance. Spin coating is a widely used solution-based method for depositing uniform perovskite films. This document outlines established recipes and protocols for the successful fabrication of MABr-based perovskite films.

Precursor Solution Preparation

The quality of the perovskite film is highly dependent on the precursor solution. The following table summarizes various reported precursor solution compositions.

| Precursor Component | Molar Ratio (MABr:PbBr₂) | Solvent(s) | Concentration | Reference(s) |

| Methylammonium Bromide (MABr) | 1:1 | Dimethylformamide (DMF) | 0.5 M | [1] |

| Lead Bromide (PbBr₂) | 1:1 | Dimethylformamide (DMF) | 0.5 M | [1] |

| This compound (MABr) | 3:1 | Dimethylformamide (DMF) | Not specified | [2] |

| Lead Bromide (PbBr₂) | 3:1 | Dimethylformamide (DMF) | Not specified | [2] |

| This compound (MABr) | Stoichiometric | Dimethylformamide (DMF) | 1 M | [3] |

| Lead Bromide (PbBr₂) | Stoichiometric | Dimethylformamide (DMF) | 1 M | [3] |

| Formamidinium Iodide (FAI) | (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ | Dimethyl sulfoxide (B87167) (DMSO):γ-butyrolactone (GBL) (1:1 v/v) | 0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent | [4] |

| This compound (MABr) | (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ | Dimethyl sulfoxide (DMSO):γ-butyrolactone (GBL) (1:1 v/v) | 0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent | [4] |

| Lead Iodide (PbI₂) | (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ | Dimethyl sulfoxide (DMSO):γ-butyrolactone (GBL) (1:1 v/v) | 0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent | [4] |

| Lead Bromide (PbBr₂) | (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ | Dimethyl sulfoxide (DMSO):γ-butyrolactone (GBL) (1:1 v/v) | 0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent | [4] |

Experimental Protocols

This section details the step-by-step procedures for substrate preparation and perovskite film deposition via one-step and two-step spin coating methods.

Substrate Preparation

Proper substrate cleaning is crucial for uniform film formation and good adhesion.

-

Sequentially sonicate the substrates (e.g., FTO or ITO-coated glass) in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.

One-Step Spin Coating Protocol

In the one-step method, the MABr and PbBr₂ precursors are mixed in a common solvent and spin-coated onto the substrate.

-

Prepare the MAPbBr₃ precursor solution as detailed in Table 1 (e.g., 0.5 M MAPbBr₃ in DMF).[1]

-

Filter the precursor solution through a 0.2 μm PVDF syringe filter before use.[1]

-

Deposit the precursor solution onto the prepared substrate.

-

Spin coat the substrate using a two-step program. For example, a first step at 1000 rpm for 10 seconds followed by a second step at 5000 rpm for 20 seconds.[4]

-

During the second spin coating step (at around 15 seconds), dispense an anti-solvent (e.g., 50 µL of anhydrous toluene) onto the spinning substrate to induce rapid crystallization.[4]

-

Immediately transfer the substrate to a hotplate for annealing.

Two-Step Spin Coating Protocol

The two-step method involves the sequential deposition of the lead halide and the methylammonium halide.

-

Prepare a solution of PbBr₂ in a suitable solvent (e.g., DMF).

-

Spin coat the PbBr₂ solution onto the prepared substrate and anneal to form a uniform PbBr₂ film.

-

Prepare a solution of MABr in a solvent such as 2-propanol (e.g., 10 mg/mL).[5]

-

Dip the PbBr₂-coated substrate into the MABr solution for a specific duration (e.g., 30 seconds to 15 minutes) to allow for the conversion to MAPbBr₃.[5]

-

Alternatively, spin coat the MABr solution onto the PbBr₂ film.

-

Anneal the resulting film to complete the perovskite formation.

Annealing Parameters

Annealing is a critical step for achieving highly crystalline and uniform perovskite films. The temperature and duration significantly impact the film morphology and optoelectronic properties.

| Perovskite Composition | Annealing Temperature (°C) | Annealing Time (minutes) | Atmosphere | Reference(s) |

| (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ | 100 - 175 | 10 | Air | [4][6] |

| MAPbBr₃ | 100 | 10 | Vacuum | [5] |

| MAPbI₃ | 60, 80, 100 | Not specified | Not specified | [7] |

| MAPbI₃ | 100 - 250 | 10 s - 20 min | Not specified | [8] |

Generally, for MABr-based perovskites, annealing temperatures are kept below 150°C to prevent the degradation of the organic cation.[8]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the one-step spin coating fabrication of MABr-based perovskite films.

Caption: One-Step Spin Coating Workflow.

Characterization of Perovskite Films

The quality of the fabricated MABr-based perovskite films should be assessed using various characterization techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the perovskite film.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity. A smooth, dense film with large grains is generally desired.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the perovskite film.

-

Photoluminescence (PL) Spectroscopy: To evaluate the emission properties and defect densities within the film. High PL intensity can be indicative of low non-radiative recombination.

Troubleshooting and Key Considerations

-

Film Inhomogeneity: Uneven films can result from improper substrate cleaning, aged precursor solutions, or suboptimal spin coating parameters. Ensure a clean and wettable substrate surface.

-

Pinholes: The presence of pinholes is detrimental to device performance. The use of anti-solvents and optimization of annealing conditions can help mitigate pinhole formation.

-

Humidity Control: Perovskite materials are sensitive to moisture. Fabrication in a controlled environment, such as a nitrogen-filled glovebox, is recommended for reproducible results. The relative humidity can influence the crystallization dynamics and final film quality.[1]

-

Precursor Stoichiometry: The molar ratio of MABr to PbBr₂ can influence the film properties. While a 1:1 ratio is common, slight variations have been explored to tune the material characteristics.

-

Solvent Choice: The choice of solvent and the use of solvent additives can significantly impact precursor solubility, solution stability, and film morphology.

References

- 1. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single Crystal Growth of Hybrid Lead Bromide Perovskites Using a Spin-Coating Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MAPbBr 3 perovskite solar cells via a two-step deposition process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02036E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Antisolvent Engineering of Methylammonium Bromide (MABr) Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication of methylammonium (B1206745) bromide (MABr) perovskite solar cells using antisolvent engineering. This technique is crucial for controlling the crystallization of the perovskite film, leading to enhanced morphology, reduced defects, and improved device performance.

Introduction to Antisolvent Engineering

Antisolvent engineering is a widely used solution-based method to produce high-quality perovskite thin films. The process involves depositing a perovskite precursor solution onto a substrate, followed by the introduction of an "antisolvent" during the spin-coating process. The antisolvent is a solvent in which the perovskite precursors are insoluble. Its introduction induces rapid supersaturation of the precursor solution, leading to fast nucleation and the formation of a uniform and dense polycrystalline perovskite film.[1][2] The choice of antisolvent, its application rate, and the timing of its introduction are critical parameters that significantly influence the final film quality and device performance.[3]

The quality of the perovskite film is paramount for efficient solar cell operation as it ensures effective photogeneration of charge carriers, as well as their separation and transport to the respective contacts.[2] Antisolvent dripping is a common technique where the antisolvent is dripped onto the spinning substrate coated with the perovskite precursor solution.[2] This method has been shown to produce polycrystalline perovskite films with excellent surface coverage and stable crystal phases, leading to highly reproducible power conversion efficiencies (PCEs).[2]

Experimental Protocols

This section details the step-by-step procedures for fabricating MABr perovskite solar cells using the antisolvent dripping technique.

Substrate Preparation

-

Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

UV-Ozone Treatment: The cleaned substrates are then treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

Deposition of Electron Transport Layer (ETL)

-

A compact titanium dioxide (c-TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds.

-

The substrates are then annealed at 500°C for 1 hour in air.

-

After cooling to room temperature, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste (e.g., 30NR-D) diluted in ethanol (B145695) at 5000 rpm for 30 seconds.

-

The substrates are subsequently sintered at 500°C for 30 minutes in air.

Perovskite Layer Formation via Antisolvent Dripping

-

Precursor Solution Preparation: Prepare a 1.0 M precursor solution of MABr and lead bromide (PbBr₂) in a 1:1 molar ratio in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). The solution should be stirred at 70°C for at least 2 hours.

-

Spin-Coating:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Deposit the MABr precursor solution onto the m-TiO₂ layer.

-

Spin-coat in a two-step program:

-

1000 rpm for 10 seconds (ramp rate of 200 rpm/s).

-

5000 rpm for 30 seconds (ramp rate of 1000 rpm/s).

-

-

-

Antisolvent Dripping:

-

During the second step of the spin-coating program (at the 15-second mark), drip a controlled volume (e.g., 100 µL) of the chosen antisolvent onto the center of the spinning substrate.

-

Commonly used antisolvents for bromide-based perovskites include toluene, chlorobenzene (B131634), and isopropanol.[4][5]

-

-

Annealing:

-

Immediately after spin-coating, transfer the substrates onto a hotplate.

-

Anneal the films at a specific temperature and for a set duration to promote crystal growth and remove residual solvents. A typical annealing process for MABr is 100-120°C for 10-15 minutes.[6] The optimal annealing temperature and time can vary depending on the specific antisolvent used.[6]

-

Deposition of Hole Transport Layer (HTL)

-

Prepare a solution of spiro-OMeTAD (72.3 mg) in chlorobenzene (1 mL).

-

Add 28.8 µL of 4-tert-butylpyridine (B128874) (tBP) and 17.5 µL of a lithium salt solution (520 mg Li-TFSI in 1 mL acetonitrile) to the spiro-OMeTAD solution.

-

Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

Deposition of Metal Electrode

-

Mask the desired active area of the solar cell.

-

Deposit an 80-100 nm thick gold (Au) or silver (Ag) layer by thermal evaporation under high vacuum (<10⁻⁶ Torr).

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for the fabrication of MABr and similar methylammonium-based perovskite solar cells using antisolvent engineering.

Table 1: Perovskite Precursor Solution and Spin-Coating Parameters

| Perovskite Composition | Precursors & Molar Ratio | Solvent System (v/v) | Spin-Coating Program | Antisolvent Dripping Time | Reference |

| CH₃NH₃PbBr₃ | MABr:PbBr₂ (1:1) | DMF | 4000 rpm, 30s | Varies | [4] |

| CH₃NH₃PbI₃ | MAI:PbI₂ (1:1) | DMF:DMSO (4:1) | 4000 rpm, 30s | 5, 10, 15, 20, 25s | [7] |

| (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | FAI:MABr:PbI₂:PbBr₂ | DMF:DMSO (4:1) | 1500 rpm/15s, 5000 rpm/30s | During 2nd step | [3] |

Table 2: Antisolvent and Annealing Parameters

| Perovskite Composition | Antisolvent | Antisolvent Volume | Annealing Temperature (°C) | Annealing Time (min) | Reference |

| CH₃NH₃PbBr₃ | Toluene | Not Specified | Not Specified | Not Specified | [4] |

| CH₃NH₃PbBr₃ | Chlorobenzene | Not Specified | Not Specified | Not Specified | [4] |

| CH₃NH₃PbI₃ | Diethyl Ether | 250 µL | 100 | 10 | [7] |

| CH₃NH₃PbI₃ | Toluene | Not Specified | 60, 80, 100, 120, 140 | Not Specified | [6] |

| CH₃NH₃PbI₃ | Chlorobenzene | Not Specified | 60, 80, 100, 120, 140 | Not Specified | [6] |

| CH₃NH₃PbI₃ | o-dichlorobenzene | Not Specified | 60, 80, 100, 120, 140 | Not Specified | [6] |

Table 3: Device Performance Metrics with Different Antisolvents

| Perovskite Composition | Antisolvent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| MAPbBr₃-based | Chlorobenzene | 17.42 (simulated) | 2.10 (simulated) | 8.87 (simulated) | 93.02 (simulated) | [4] |

| Cs-doped FAMA | Not Specified | 21.1 | Not Specified | Not Specified | Not Specified | [8] |

| MA-free CsFA | Chlorobenzene (slow drip) | 20.7 | Not Specified | Not Specified | Not Specified | [1] |

| MA-free CsFA | Ethyl Acetate (slow drip) | ~19 | Not Specified | Not Specified | Not Specified | [1] |

| MA-free CsFA | Diethyl Ether (slow drip) | ~18 | Not Specified | Not Specified | Not Specified | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for MABr perovskite solar cell fabrication.

Logical Relationship of Antisolvent Engineering Parameters

Caption: Interplay of parameters in antisolvent engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]